Quinoxalin-2-ylmethanamine hydrochloride CAS number and synonyms
Quinoxalin-2-ylmethanamine hydrochloride CAS number and synonyms
Chemical Profile, Synthetic Utility, and Medicinal Applications
Executive Summary
Quinoxalin-2-ylmethanamine hydrochloride (CAS: 857758-56-6) is a critical heterocyclic building block in modern medicinal chemistry.[1][2][3][4] Belonging to the benzopyrazine class, this compound serves as a versatile pharmacophore scaffold for developing kinase inhibitors, antibacterial agents, and intercalating DNA ligands.[5][6] Its primary utility lies in the reactivity of the primary amine group, which functions as a "chemical handle" for attaching the bioactive quinoxaline core to larger therapeutic architectures.[5][6] This guide provides a comprehensive technical analysis of its properties, synthesis, and applications.[5][6][7]
Chemical Identity & Nomenclature[1][5][6][8]
The precise identification of this compound is essential due to the existence of positional isomers (e.g., quinoxalin-6-ylmethanamine). Researchers must verify the substitution at the C2 position.[5][6]
| Attribute | Detail |
| Systematic Name | Quinoxalin-2-ylmethanamine hydrochloride |
| Common Synonyms | 2-(Aminomethyl)quinoxaline HCl; (Quinoxalin-2-yl)methylamine hydrochloride; 2-Quinoxalinemethanamine HCl |
| CAS Number (Salt) | 857758-56-6 |
| CAS Number (Free Base) | 131052-78-3 |
| Molecular Formula | C₉H₉N₃[1][3][8][9][10] · xHCl (Typically x=1 or 2) |
| Molecular Weight | 159.19 g/mol (Free Base); ~195.65 g/mol (Mono-HCl); ~232.11 g/mol (Di-HCl) |
| SMILES (Free Base) | NCcC1nc2ccccc2nc1 |
| InChI Key | HGHPGHVNTQSTNM-UHFFFAOYSA-N |
Physicochemical Properties[4][5][6][7][13]
Understanding the physical behavior of Quinoxalin-2-ylmethanamine hydrochloride is vital for assay development and formulation.
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid (hygroscopic) |
| Solubility | Highly soluble in water, DMSO, and Methanol; sparingly soluble in non-polar solvents (DCM, Hexane) |
| pKa (Calculated) | ~3.5 (Quinoxaline N), ~8.9 (Primary Amine) |
| Melting Point | >200°C (Decomposition often observed before melting for HCl salts) |
| Storage Conditions | Desiccate at -20°C; Protect from light and moisture (Hygroscopic) |
| Stability | Stable under inert atmosphere.[4][5][10] The free amine is prone to oxidation; the HCl salt significantly improves stability.[5][6] |
Synthetic Pathways[5][6][7]
The synthesis of Quinoxalin-2-ylmethanamine hydrochloride typically proceeds through the functionalization of a pre-formed quinoxaline ring. The most robust industrial route involves the bromination of 2-methylquinoxaline followed by nucleophilic substitution.[5][6]
Protocol A: The Radical Bromination-Azidation Route
This method is preferred for its scalability and the availability of cheap starting materials.[5][6]
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Bromination: 2-Methylquinoxaline is reacted with N-bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in CCl₄ or Benzene to yield 2-(bromomethyl)quinoxaline.[5][6]
-
Azidation: The bromo-intermediate undergoes Sₙ2 substitution with Sodium Azide (NaN₃) in DMF to form 2-(azidomethyl)quinoxaline.[5][6]
-
Reduction: The azide is reduced via the Staudinger reaction (PPh₃, then H₂O) or catalytic hydrogenation (H₂, Pd/C) to yield the free amine.[5][6]
-
Salt Formation: The crude amine is treated with anhydrous HCl in dioxane/ether to precipitate the hydrochloride salt.[5][6]
Protocol B: Reductive Amination of Nitriles
Alternatively, Quinoxaline-2-carbonitrile can be reduced directly using Raney Nickel or Lithium Aluminum Hydride (LiAlH₄).[5] While fewer steps, this route often produces side products requiring difficult purification.[5][6]
Visual Synthesis Workflow
The following diagram illustrates the primary synthetic logic:
Figure 1: Step-wise synthesis of Quinoxalin-2-ylmethanamine HCl via the bromination-azidation pathway.
Applications in Drug Discovery[4][6][14]
The quinoxaline moiety is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types. The 2-aminomethyl side chain specifically enables:
A. Kinase Inhibition (VEGFR/PDGFR)
The quinoxaline nitrogen atoms can accept hydrogen bonds from the hinge region of kinase ATP-binding pockets.[5][6] The methanamine tail extends into the solvent-exposed region or ribose pocket, allowing for the attachment of solubilizing groups or specificity-conferring amides.
-
Mechanism:[5][6][7] Competitive inhibition at the ATP binding site.[5][6]
-
Reference: Quinoxaline derivatives have shown nanomolar potency against VEGFR-2, a key target in anti-angiogenic cancer therapy [1].[5][6]
B. DNA Intercalation & Antibacterial Activity
Planar tricyclic quinoxaline derivatives (often derived from this amine) act as DNA intercalators.[5][6] The cationic ammonium group (at physiological pH) interacts with the negatively charged phosphate backbone of DNA, stabilizing the complex.[5][6]
-
Application: Development of novel antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA) [2].[5][6]
C. Ligand Design (Schiff Bases)
The primary amine reacts readily with aldehydes to form Schiff bases (imines).[5][6] These ligands coordinate with transition metals (Cu, Zn, Ru) to form complexes with potent superoxide dismutase (SOD) mimicry or antitumor properties.[5][6]
Pharmacophore Interaction Map
Figure 2: Pharmacological interaction modes of the quinoxalin-2-ylmethanamine scaffold.
Handling, Safety & Stability
Safety Profile (GHS Classification):
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]
-
Precautionary Measures: Wear nitrile gloves and safety goggles.[5][6] Handle in a fume hood to avoid inhalation of dust.[5][6]
Stability Protocol: The free base amine is susceptible to air oxidation (forming N-oxides) and carbamate formation upon exposure to atmospheric CO₂.[5][6]
-
Recommendation: Always store as the Hydrochloride salt .[5][6] If the free base is required for a reaction, generate it in situ by treating the salt with a tertiary base (e.g., TEA, DIPEA) immediately prior to use.[5][6]
References
-
BenchChem. Applications of Quinoxaline Derivatives in Medicinal Chemistry: Detailed Application Notes and Protocols. Retrieved from .[5][6]
-
Burguete, A. et al. (2011).[5][6] Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents.[5][6] Chemical Biology & Drug Design.[4][5][6]
-
GuideChem. Quinoxalin-2-ylmethanamine hydrochloride Product Record (CAS 857758-56-6).[3] Retrieved from .[5][6]
-
ChemicalBook. 2-(Aminomethyl)quinoxaline (CAS 131052-78-3) Technical Data.[5][6][9][11] Retrieved from .[5][6]
-
PubChem. Quinoxaline Scaffold Data and Bioactivity.[5][6] National Library of Medicine.[5][6] Retrieved from .[5][6]
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